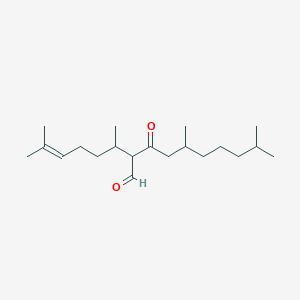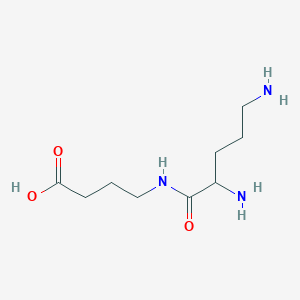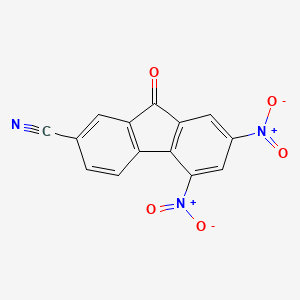
3,5,7-Trimethyl-2-decanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-Trimethyl-2-decanone is an organic compound belonging to the class of ketones It is characterized by a decane backbone with three methyl groups attached at the 3rd, 5th, and 7th positions, and a ketone functional group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trimethyl-2-decanone typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to enhance selectivity and reduce by-products.
化学反応の分析
Types of Reactions: 3,5,7-Trimethyl-2-decanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the ketone group can yield secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, especially under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,5,7-trimethyl-2-decanoic acid.
Reduction: Formation of 3,5,7-trimethyl-2-decanol.
Substitution: Formation of halogenated derivatives like this compound bromide.
科学的研究の応用
3,5,7-Trimethyl-2-decanone has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
作用機序
The mechanism of action of 3,5,7-Trimethyl-2-decanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may affect the compound’s hydrophobicity and membrane permeability, impacting its biological effects.
類似化合物との比較
- 2,3,7-Trimethyl-2-decanone
- 3,5,7-Trimethyl-2-nonanone
- 3,5,7-Trimethyl-2-undecanone
Comparison: 3,5,7-Trimethyl-2-decanone is unique due to its specific substitution pattern and the position of the ketone group. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
特性
CAS番号 |
91811-30-2 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC名 |
3,5,7-trimethyldecan-2-one |
InChI |
InChI=1S/C13H26O/c1-6-7-10(2)8-11(3)9-12(4)13(5)14/h10-12H,6-9H2,1-5H3 |
InChIキー |
LYNNCNNMRBEOKZ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC(C)CC(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)

![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)


![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)


![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)
![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)

![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)
![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)
